5-Chloro-6-fluoroacenaphthene
Description
Significance of Cyclopenta-fused Polycyclic Aromatic Hydrocarbon Systems in Advanced Chemical Studies
Acenaphthene (B1664957) is a member of a broader family known as cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). researchgate.net These systems, which contain at least one five-membered ring fused to a network of six-membered rings, are of significant interest in advanced chemical studies for several reasons. cdnsciencepub.com Unlike their counterparts composed solely of six-membered rings, CP-PAHs possess unique optoelectronic properties due to their non-alternate ring structure. thieme-connect.de This structural feature can lead to distinct electronic characteristics, such as high electron affinities and small HOMO-LUMO gaps, which are desirable for applications in organic electronic devices. researchgate.netrsc.org
The presence of the five-membered ring makes these compounds more reactive than other PAHs and they are considered biologically active chemicals. researchgate.net Researchers are actively exploring new synthetic methodologies to create novel CP-PAH systems, including small molecules and polymeric materials, for integration into functional materials. thieme-connect.de Furthermore, the stability and aromaticity of CP-PAHs are critical areas of study, particularly in understanding complex mixtures like oil asphaltenes, where these structures form the core aromatic region. cdnsciencepub.com
Rationale for Investigating Regiospecifically Halogenated Acenaphthene Derivatives
The investigation of regiospecifically halogenated acenaphthene derivatives is driven by the precise control that halogenation offers in tuning molecular properties. "Regiospecific" refers to chemical reactions that occur at a particular position on a molecule. In the context of acenaphthene, this means placing halogen atoms at defined locations on the aromatic rings.
This precise placement is crucial for several reasons. Firstly, the type of halogen and its position can systematically alter the electron distribution within the molecule. This, in turn, influences its reactivity, stability, and intermolecular interactions. For example, highly electronegative atoms like fluorine can significantly modify the electronic landscape of the molecule, which is a key strategy in the design of materials for organic electronics. Secondly, halogen atoms can serve as versatile chemical handles for subsequent synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex, π-extended aromatic systems. mdpi.com By controlling the exact location of these halogens, chemists can build larger, well-defined architectures with tailored properties for specific applications in materials science and medicinal chemistry.
Scope of Academic Research on 5-Chloro-6-fluoroacenaphthene within Organic and Materials Chemistry
Academic research on this compound is primarily centered on its role as a synthetic intermediate and a building block for more complex molecules. The presence of two different halogens—chloro and fluoro—at specific positions (5 and 6) on the acenaphthene core makes it a valuable substrate for selective chemical modifications.
In organic chemistry, the differential reactivity of the C-Cl versus the C-F bond can be exploited to perform sequential reactions, enabling the controlled synthesis of complex multi-substituted acenaphthene derivatives. In materials chemistry, this compound serves as a precursor for creating novel organic semiconductors, dyes, and polymers. The introduction of both chlorine and fluorine is a strategy to fine-tune the electronic energy levels (HOMO/LUMO) and solid-state packing of the resulting materials, which are critical parameters for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
The physical and chemical properties of this compound have been characterized, providing foundational data for its use in further research. chemsrc.com
Interactive Data Table: Properties of this compound
Below are the key chemical and physical properties of this compound. chemsrc.com
| Property | Value |
| Molecular Formula | C₁₂H₈ClF |
| Molecular Weight | 206.643 g/mol |
| Exact Mass | 206.030 g/mol |
| Density | 1.367 g/cm³ |
| Boiling Point | 317.7 °C at 760 mmHg |
| Flash Point | 174.1 °C |
| LogP | 3.73090 |
| Vapour Pressure | 0.000706 mmHg at 25°C |
| Index of Refraction | 1.671 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1534-80-1 |
|---|---|
Molecular Formula |
C12H8ClF |
Molecular Weight |
206.64 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8ClF/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 |
InChI Key |
QJGMQPVXIDGUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)F)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 5 Chloro 6 Fluoroacenaphthene and Analogous Systems
Mechanistic Investigations of Halogen Elimination Processes in Acenaphthene (B1664957) Frameworks
The presence of two different halogen atoms on the acenaphthene core invites an examination of dehydrohalogenation reactions, which are fundamental processes in organic synthesis for the formation of unsaturated compounds.
Elimination reactions in dihalogenated acenaphthenes can proceed through various mechanistic pathways, with the E1cB (Elimination Unimolecular conjugate Base) mechanism being a significant possibility, particularly when a poor leaving group is involved. wikipedia.orgdalalinstitute.com The E1cB mechanism is a two-step process that occurs under basic conditions. wikipedia.org It involves the initial deprotonation of a carbon atom to form a carbanion, followed by the departure of the leaving group from the adjacent carbon. wikipedia.orgmasterorganicchemistry.com
This pathway is favored in substrates that possess a relatively acidic proton and a poor leaving group. wikipedia.orgopenstax.org In the context of dihalogenated acenaphthenes, the electron-withdrawing nature of the halogen substituents can increase the acidity of the benzylic protons on the five-membered ring. Fluorine, being a notoriously poor leaving group in elimination reactions, makes the E1cB pathway a plausible mechanism for the elimination of hydrogen fluoride (B91410). wikipedia.org The stability of the intermediate carbanion, which can be enhanced by resonance or inductive effects, is a key factor favoring the E1cB mechanism. masterorganicchemistry.com
The general E1cB mechanism can be depicted as follows:
Deprotonation: A base abstracts a proton from the β-carbon, forming a carbanion (conjugate base). numberanalytics.com
Leaving Group Departure: The lone pair of the carbanion expels the leaving group from the α-carbon, forming a double bond. wikipedia.org
While the E1 and E2 mechanisms are also common in elimination reactions, the E1cB mechanism is distinct. dalalinstitute.com The E1 mechanism involves the initial formation of a carbocation, favored by good leaving groups and polar protic solvents, while the E2 mechanism is a concerted, one-step process requiring a strong base and a good leaving group. openstax.orgnumberanalytics.com Given the characteristics of the C-F bond, an E1cB-type elimination is a significant consideration for reactions involving 5-chloro-6-fluoroacenaphthene under basic conditions.
The nature of the halogen substituents significantly influences both the rate and the stereochemical outcome of elimination reactions. The kinetics of the reaction are affected by the carbon-halogen bond strength and the ability of the halogen to act as a leaving group. The C-F bond is significantly stronger than the C-Cl bond, making fluoride a much poorer leaving group than chloride.
In a molecule like this compound, this difference in leaving group ability would likely dictate which halogen is eliminated preferentially if the reaction conditions force the elimination of a halogen. However, dehydrohalogenation (elimination of HX) is more common. In such cases, the relative acidity of the protons adjacent to the halogen-bearing carbons and the stability of the potential transition states or intermediates will determine the reaction's course.
The stereochemistry of elimination is often governed by the requirement for a specific geometric arrangement of the departing proton and leaving group. For instance, E2 reactions typically proceed via an anti-periplanar conformation. masterorganicchemistry.com In the rigid acenaphthene framework, conformational flexibility is limited, and the stereochemical outcome will be dictated by which protons are accessible for abstraction by the base and can achieve the necessary alignment with the leaving group. The electronic effects of the chlorine and fluorine atoms will also modulate the acidity of the neighboring aromatic and aliphatic protons, thereby influencing the regioselectivity and kinetics of the elimination process.
Electrophilic Aromatic Substitution Dynamics on the Acenaphthene Core
The acenaphthene nucleus is susceptible to electrophilic aromatic substitution, and the presence of halogen substituents introduces directing effects that control the position of further substitution. libretexts.org
Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. In substituted acenaphthenes, the regioselectivity of acylation is determined by the electronic and steric properties of the existing substituents. beilstein-journals.org For the parent acenaphthene, electrophilic attack generally occurs at the 3-, 5-, or 8-positions, which are analogous to the more reactive α-positions of naphthalene (B1677914). libretexts.org
In this compound, the aromatic ring carrying the halogens is deactivated towards electrophilic attack compared to the unsubstituted ring. Therefore, acylation would be expected to occur preferentially on the unsubstituted ring. Within the unsubstituted ring, positions 3 and 8 are the most likely sites of acylation due to electronic activation from the adjacent aromatic system.
A summary of expected regioselectivity in the acylation of this compound is presented below.
| Potential Acylation Site | Controlling Factors | Expected Outcome |
|---|---|---|
| Unsubstituted Ring (Positions 3, 4, 7, 8) | Higher electron density compared to the substituted ring. | Major products expected at positions 3 and 8. |
| Substituted Ring (Positions 4, 7) | Deactivation by halogens; ortho-directing effect of Cl and F. | Minor products expected at positions 4 and 7, influenced by steric hindrance. |
The order of reactivity for halobenzenes in electrophilic aromatic substitution is typically fluoro > chloro > bromo > iodo, which correlates with the electronegativity of the halogen. libretexts.org The more electronegative halogen deactivates the ring less. This suggests that the fluorine at position 6 has a slightly less deactivating effect than the chlorine at position 5. However, the cumulative effect of both halogens will be a significant reduction in the reaction rate on the substituted ring.
Steric effects also play a crucial role, especially for substitution at positions ortho to the substituents. libretexts.org In the case of this compound, attack at the 4-position is ortho to the chloro group, and attack at the 7-position is ortho to the fluoro group. The size of the incoming acyl group and the halogen atoms will influence the steric hindrance at these positions, thereby affecting the reaction rate and product distribution. beilstein-journals.org
Organometallic Reactivity and Complexation with Halogenated Acenaphthene Ligands
Halogenated acenaphthenes are valuable precursors for the synthesis of organometallic compounds and ligands. A key reaction in this context is the halogen-metal exchange, which can be used to convert the C-X bond (where X is a halogen) into a C-M bond (where M is a metal, typically lithium). nih.gov
For this compound, the greater reactivity of the C-Cl bond compared to the C-F bond in halogen-metal exchange reactions would allow for selective functionalization. Treatment with an organolithium reagent, such as n-butyllithium, would be expected to selectively replace the chlorine atom with lithium, affording 5-lithio-6-fluoroacenaphthene. This organolithium intermediate can then be reacted with a variety of electrophiles to introduce new functional groups.
A particularly interesting application is the synthesis of peri-substituted acenaphthene ligands. For example, the lithiated intermediate could be reacted with a chlorophosphine (R₂PCl) to introduce a phosphine (B1218219) group at the 5-position. Subsequent functionalization at the 6-position, perhaps via a different synthetic route or by leveraging the remaining C-F bond under harsher conditions, could lead to bidentate ligands where two donor atoms are held in close proximity by the rigid acenaphthene backbone. acs.orgmdpi.com
These "pincer-type" ligands can form stable complexes with a variety of transition metals. acs.org The rigid acenaphthene framework enforces a specific geometry on the coordinating atoms, which can lead to unique catalytic properties and unusual spectroscopic features, such as through-space coupling in NMR spectra. acs.orgmdpi.com The electronic properties of the resulting metal complexes can be tuned by varying the substituents on the acenaphthene ring and the nature of the donor atoms.
The general synthetic approach to such ligands and their complexes is outlined below:
| Reaction Step | Description | Example Reagents |
|---|---|---|
| Halogen-Metal Exchange | Selective replacement of a halogen with a metal. | n-Butyllithium |
| Functionalization | Reaction of the organometallic intermediate with an electrophile to introduce a donor group. | Dialkylchlorophosphine (R₂PCl) |
| Complexation | Reaction of the functionalized acenaphthene ligand with a metal precursor. | Metal halides or carbonyls (e.g., PdCl₂, Mo(CO)₆) |
Transmetalation and Cross-Coupling Reactions in Acenaphthene-Derived Organometallic Species
The synthesis and reactivity of organometallic compounds derived from halogenated acenaphthenes are critical for constructing more complex molecules. Research has demonstrated the utility of phosphine-substituted acenaphthene ligands in stabilizing metal centers and facilitating key chemical transformations.
A key synthetic route involves the preparation of 5-diphenylphosphino-6-fluoroacenaphthene, which can be achieved by reacting 5-bromo-6-fluoroacenaphthene with butyllithium (B86547) followed by treatment with chlorodiphenylphosphine. acs.org This phosphine-functionalized acenaphthene can then be used to create various organometallic reagents. For instance, the reaction of its lithium salt, (5-Ph₂P-Ace-6-)Li, with indium(III) chloride (InCl₃) yields tris(6-diphenylphosphinoacenaphth-5-yl)indium, (6-Ph₂P-Ace-5-)₃In. acs.org This indium compound has proven to be a remarkably mild transmetalation reagent. acs.org
Transmetalation, the transfer of ligands from one metal to another, is a fundamental step in many catalytic cycles. When the indium complex (6-Ph₂P-Ace-5-)₃In is reacted with nickel(II) chloride (NiCl₂), a transmetalation event occurs, leading to the formation of bis(6-diphenylphosphinoacenaphth-5-yl)nickel, (6-Ph₂P-Ace-5-)₂Ni, which is a rare example of a well-defined σ-bonded diorganonickel species. acs.org
Furthermore, direct reactions of halogenated phosphino-acenaphthenes with nickel(0) sources like Ni(COD)₂ can lead to dinuclear organonickel halides. These complexes can, in turn, react with solvents like acetonitrile (B52724) (MeCN) to form mononuclear nickel complexes, which are active in cross-coupling reactions. acs.org At elevated temperatures, these nickel complexes undergo C-C cross-coupling to produce 6,6′-bis(diphenylphosphino)-5,5′-biacenaphthyl. acs.org
Table 1: Examples of Acenaphthene-Derived Organometallic Compounds and Reactions
| Precursor | Reagent | Product(s) | Reaction Type |
|---|---|---|---|
| (5-Ph₂P-Ace-6-)Li | InCl₃ | (6-Ph₂P-Ace-5-)₃In | Synthesis |
| (6-Ph₂P-Ace-5-)₃In | NiCl₂ | (6-Ph₂P-Ace-5-)₂Ni and (6-Ph₂P-Ace-5-)₂InCl | Transmetalation |
| (6-Ph₂P-Ace-5-)X (X=F, Cl, Br, I) | Ni(COD)₂ | [(6-Ph₂P-Ace-5-)NiX]₂ | Oxidative Addition |
| [(6-Ph₂P-Ace-5-)NiX]₂ | MeCN | (6-Ph₂P-Ace-5-)Ni(NCMe)X | Ligand Exchange |
Data sourced from Furan, S. et al., Organometallics, 2021. acs.org
Reductive Elimination Processes in Metal Complexes Bearing Acenaphthene Moieties
Reductive elimination is a crucial step in many catalytic cycles where new covalent bonds are formed, and the metal center's oxidation state is reduced. wikipedia.org It is the microscopic reverse of oxidative addition and is frequently the final, product-forming step in cross-coupling reactions. wikipedia.orgilpi.com For mononuclear complexes, this process involves a two-electron change, reducing the metal's oxidation state by two. wikipedia.org
A critical requirement for concerted reductive elimination is that the two groups to be eliminated must be positioned cis to one another on the metal center. ilpi.comlibretexts.org In square planar complexes, such as those involving Ni(II) or Pd(II), if the groups are trans, an isomerization to the cis form must occur before elimination can proceed. wikipedia.org The rate of reductive elimination is influenced by several factors:
Electron Density: More electron-rich ligands tend to react faster. libretexts.org
Steric Hindrance: Bulky ancillary ligands can promote reductive elimination by relieving steric strain in the transition to the lower-coordinate product. libretexts.org
Coordination Number: Reductive elimination is often faster from lower-coordinate complexes; for instance, a five-coordinate complex is typically more reactive than a six-coordinate one because it can more easily distort to reach the necessary transition state. libretexts.orgumb.edu
In the context of acenaphthene-derived systems, the C-C bond-forming reaction that produces 6,6′-bis(diphenylphosphino)-5,5′-biacenaphthyl from nickel complexes like (6-Ph₂P-Ace-5-)₂Ni is a prime example of reductive elimination. acs.org In this case, two acenaphthenyl ligands, which are cis-oriented on the nickel(II) center, couple to form the biaryl product, and the nickel is reduced from Ni(II) to Ni(0). This step completes a catalytic cycle that could, for example, be used in the synthesis of novel biaryl compounds.
Photochemical Transformations of Halogenated Aromatic Systems
Halogenated polycyclic aromatic hydrocarbons (PAHs) exhibit rich photochemistry, where light absorption can trigger significant structural and electronic changes. These transformations are the basis for advanced materials with applications in optics and mechanics.
Photo-induced Cycloaddition Reactions in Related Aromatic Compounds
Photo-induced cycloaddition reactions are powerful tools for building diverse and complex organic frameworks from aromatic precursors. mdpi.comnih.gov Upon absorption of light, aromatic compounds can be promoted to an excited state (singlet or triplet), making them susceptible to reactions not possible under thermal conditions. youtube.com The type of cycloaddition depends on the structure of the aromatic compound and the reacting partner.
Common photochemical cycloadditions involving aromatic systems include:
[2+2] Cycloaddition: This reaction, also known as the Paterno-Büchi reaction when involving a carbonyl group, typically occurs between an excited state molecule and a ground state alkene, forming a four-membered ring. mdpi.com
[4+2] Cycloaddition: Analogous to the thermal Diels-Alder reaction, this photocycloaddition involves a 4π system from the excited aromatic ring and a 2π system from an alkene, forming a six-membered ring. mdpi.comnih.gov
[4+4] Cycloaddition: This process is characteristic of larger aromatic systems like anthracene (B1667546). It involves the reaction of two molecules, where the central rings act as 4π systems, leading to the formation of a dimer linked by two new sigma bonds. morressier.com
For halogenated acenaphthenes, these cycloaddition pathways represent potential routes for derivatization. The specific halogen substituents can influence the efficiency and selectivity of these photoreactions by altering the energies of the excited states and the stability of any radical intermediates. researchgate.net
Molecular Basis of Photomechanical Effects in Crystalline Organic Materials
Photomechanical materials are "smart" materials capable of converting light energy directly into mechanical work, such as bending, twisting, or expanding. unt.eduresearchgate.net This effect in crystalline organic materials is fundamentally driven by photochemical reactions that cause significant changes in molecular shape and crystal packing. unt.eduresearchgate.net
The underlying molecular basis for these effects often involves a solid-state photochemical reaction, such as:
Photoisomerization: Reversible changes between isomers, like the trans-cis isomerization of azobenzenes, can induce mechanical stress in a crystal lattice. unt.edu
Photodimerization: The light-induced [4+4] cycloaddition of aromatic molecules like anthracene derivatives is a well-studied mechanism for generating photomechanical motion. morressier.comnsf.gov When individual molecules within a crystal lattice react to form dimers, the change in molecular volume and shape forces the crystal to expand, bend, or even jump.
A relevant example is the photomechanical response of 4-fluoro-9-anthracenecarboxylic acid (4F-9AC). nsf.gov In its crystalline form, this molecule undergoes a [4+4] photodimerization reaction upon irradiation. This chemical transformation is responsible for the observed mechanical bending of single crystals of 4F-9AC. nsf.gov The process can be thermally reversible, meaning the dimer can dissociate back to the monomers upon heating, allowing the material to reset for subsequent light-induced motion. nsf.gov The ordered arrangement of molecules in the crystal is key, as it allows the individual molecular changes to accumulate into a macroscopic mechanical response. unt.edu The study of such systems provides a framework for understanding how a compound like this compound might behave in the solid state and for designing new light-driven actuators. morressier.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-Bromo-6-fluoroacenaphthene |
| This compound |
| 5-diphenylphosphino-6-fluoroacenaphthene |
| 6,6′-bis(diphenylphosphino)-5,5′-biacenaphthyl |
| Acetonitrile |
| Anthracene |
| Azobenzene |
| Butyllithium |
| Chlorodiphenylphosphine |
| Indium(III) chloride |
| Nickel(II) chloride |
| Tris(6-diphenylphosphinoacenaphth-5-yl)indium |
| bis(6-diphenylphosphinoacenaphth-5-yl)nickel |
Computational Chemistry and Theoretical Studies on 5 Chloro 6 Fluoroacenaphthene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
No published studies employing Density Functional Theory (DFT) or high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) for 5-Chloro-6-fluoroacenaphthene were found. Such studies would typically provide insights into the molecule's optimized geometry, electronic energy, and other fundamental properties.
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. An analysis of these frontier orbitals would be crucial for understanding the molecule's reactivity, electronic transitions, and charge transfer properties.
A Natural Bond Orbital (NBO) analysis of this compound has not been reported in the scientific literature. This type of analysis would offer a detailed picture of the bonding interactions, including hyperconjugative effects and the delocalization of electron density within the molecule.
Spectroscopic Parameter Prediction and Computational Validation
No computational predictions for the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants of this compound are available. These calculations, when correlated with experimental data, are invaluable for structural elucidation.
A computational determination of the vibrational frequencies and a normal mode analysis for this compound have not been documented. This analysis would provide a theoretical vibrational spectrum (infrared and Raman) that could be compared with experimental measurements to identify characteristic vibrational modes.
Intermolecular Interactions and Molecular Dynamics Simulations
Molecular dynamics simulations and quantum chemical calculations offer a window into the complex world of intermolecular forces that govern the solid-state packing and bulk properties of materials. Halogenation, as seen in this compound, is a known strategy to modulate these interactions, thereby influencing optoelectronic and mechanical properties. acs.org
Non-covalent interactions (NCI) are dominant forces in supramolecular chemistry, dictating the assembly of molecules in the condensed phase. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are employed to investigate and visualize these weak interactions. bohrium.commdpi.com QTAIM identifies bond critical points (BCPs) in the electron density, which are indicative of interactions, while RDG analysis provides a visual representation of interaction regions, categorizing them into van der Waals forces, hydrogen bonds, and steric clashes.
For this compound, several types of non-covalent interactions are anticipated to be significant. These include halogen bonds (C-Cl···π, C-F···π), hydrogen bonds (C-H···F, C-H···Cl), and π-π stacking interactions. Computational studies on similar halogenated oxindoles and aromatic systems show that the interplay of these forces determines the ultimate crystal packing. bohrium.commdpi.com The substitution of fluorine, for instance, can introduce new intermolecular interaction pathways and modify existing ones. mdpi.com The supramolecular approach, corrected for basis set superposition error (BSSE), is often used to calculate the interaction energies of various molecular dimers to quantify the strength of these non-covalent bonds. bohrium.com
Table 1: Illustrative Interaction Energies for this compound Dimers (Note: The following data is hypothetical, based on typical values for similar halogenated aromatic systems, and serves to illustrate expected computational findings.)
| Interacting Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Parallel-displaced | π-π stacking | -10.5 |
| Chlorine-π | Halogen Bond (C-Cl···π) | -3.8 |
| Fluorine-π | Halogen Bond (C-F···π) | -1.5 |
| C-H···Cl | Hydrogen Bond | -2.1 |
| C-H···F | Hydrogen Bond | -1.8 |
The concept of σ-holes and π-holes is central to understanding the nature of halogen bonding and other non-covalent interactions. A σ-hole is a region of positive electrostatic potential located on the outer side of a halogen atom, opposite to the covalent bond. mdpi.com This electron-deficient region can interact attractively with a nucleophilic site, such as a lone pair, an anion, or a π-system. researchgate.netresearchgate.net The strength of the σ-hole is dependent on the polarizability of the halogen atom, generally increasing from Fluorine to Iodine.
In this compound, the chlorine atom is expected to possess a significant positive σ-hole, enabling it to act as a halogen bond donor. researchgate.net Conversely, fluorine's high electronegativity and low polarizability mean it is a poor halogen bond donor. nih.gov
Table 2: Predicted σ-Hole and π-Hole Characteristics for this compound (Note: This table contains qualitative predictions based on established theoretical principles.)
| Feature | Location on Molecule | Predicted Electrostatic Potential | Role in Interactions |
| σ-Hole | On the Chlorine atom, along the C-Cl bond axis | Positive | Halogen Bond Donor |
| π-Region | Above/below the acenaphthene (B1664957) aromatic core | Negative | Halogen/Hydrogen Bond Acceptor |
| π-Hole | Potentially over the C-C bond between halogen substituents | Slightly Positive | π-Hole Donor |
Electronic Transport and Optoelectronic Property Predictions
Computational modeling is a powerful tool for predicting the electronic and optical properties of novel organic materials, guiding the synthesis of compounds with desired functionalities for electronic devices.
The performance of an organic semiconductor is largely determined by its electronic band structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the band gap (Eg). A smaller band gap is generally associated with higher conductivity. The Density of States (DOS) provides information about the number of available electronic states at each energy level and which atomic orbitals contribute to the frontier orbitals. researchgate.net
For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted acenaphthene. This can modulate the band gap, affecting the material's potential use in semiconductor devices. DFT calculations are the standard method for computing these properties.
Table 3: Hypothetical Electronic Properties of this compound (Note: The following data is for illustrative purposes, representing plausible outcomes of DFT calculations.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.5 eV | Relates to electron affinity and electron-accepting ability. |
| Band Gap (Eg) | 3.7 eV | Determines the energy required for electronic excitation; key for optoelectronic applications. |
| DOS Analysis | HOMO primarily from acenaphthene π-system; LUMO has contributions from C-Cl σ* orbitals. | Reveals the nature of frontier orbitals and potential charge transport pathways. |
The optical response of a material is described by its dielectric function, from which properties like optical conductivity and refractive index can be derived. These parameters are crucial for designing optoelectronic components such as organic light-emitting diodes (OLEDs) and photovoltaic cells. These properties are calculated from the electronic band structure and are dependent on the frequency of incident light. Theoretical investigations can predict the optical absorption spectra, identifying the wavelengths at which the material will be photoactive.
Table 4: Predicted Optical Properties for this compound (Note: These values are hypothetical and serve as examples of computationally derived properties.)
| Property | Predicted Value (at a given frequency) | Relevance |
| Static Dielectric Constant (ε(0)) | 3.5 | Measures the ability to store energy in an electric field. |
| Peak Optical Conductivity (σ(ω)) | 1.2 x 1015 s-1 | Indicates the efficiency of light absorption to generate charge carriers. |
| Refractive Index (n) | 1.8 | Describes how light propagates through the material. |
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. These fundamental properties, which correspond to the HOMO and LUMO energies, respectively (Koopmans' theorem), are critical for assessing a material's suitability for charge transfer applications. nih.gov In organic electronics, efficient charge injection and transport depend on the alignment of the IP and EA of adjacent materials.
The introduction of halogens generally increases both the IP and EA of an aromatic system due to their inductive electron-withdrawing effects. This makes the molecule more difficult to oxidize but easier to reduce. Computational chemistry allows for the precise calculation of these values, which is essential for designing efficient charge-transfer complexes and devices. mdpi.com
Table 5: Hypothetical Charge Transfer Properties for this compound (Note: The following data is illustrative of theoretical predictions.)
| Property | Predicted Value (eV) | Implication for Charge Transfer |
| Vertical Ionization Potential (IP) | 6.35 | High IP suggests good stability against oxidation (hole transport). |
| Vertical Electron Affinity (EA) | 2.40 | Positive EA indicates the ability to accept an electron, forming a stable anion (electron transport). |
Applications of 5 Chloro 6 Fluoroacenaphthene and Its Derivatives As Advanced Synthetic Intermediates
Precursors for Fluorescent Labels and Probes in Chemical Biology Research
The development of novel fluorescent dyes is crucial for advancing our understanding of biological systems. The rigid, planar structure of the acenaphthene (B1664957) core, combined with the electronic influence of the chloro and fluoro substituents, makes 5-Chloro-6-fluoroacenaphthene an attractive scaffold for the synthesis of new fluorescent labels and probes. While direct derivatization of this compound into commercial fluorescent dyes is not yet widely documented, the principles of fluorescent dye design suggest its potential. The synthesis of various fluorescent dyes often involves the construction of π-conjugated systems with electron-donating and electron-accepting groups to tune their photophysical properties. nih.gov
The chlorine and fluorine atoms on the acenaphthene ring can be strategically replaced or used to direct further functionalization, allowing for the introduction of moieties that modulate the fluorescence emission and absorption wavelengths. For instance, the synthesis of π-conjugated fluorescent dyes with donor-acceptor-donor (D-A-D) or other architectures is a common strategy to achieve desired optical properties. nih.gov The halogenated acenaphthene can serve as a building block in such systems, where the halo-substituents can be replaced through cross-coupling reactions to introduce various donor or acceptor groups.
Building Blocks for the Synthesis of Complex Polycyclic Aromatic Hydrocarbon Nanostructures
Polycyclic aromatic hydrocarbons (PAHs) and their extended nanostructures, such as nanographenes, are at the forefront of materials science research due to their potential applications in electronics and optoelectronics. The precise synthesis of these complex molecules often relies on the use of functionalized building blocks that can be coupled and cyclized to form larger aromatic systems. nih.govnagoya-u.ac.jpnih.gov
Halogenated PAHs, including derivatives of acenaphthene, are valuable precursors in these synthetic strategies. The carbon-halogen bonds provide reactive handles for various cross-coupling reactions, such as Suzuki or Yamamoto couplings, which are instrumental in forming new carbon-carbon bonds and extending the π-conjugated system. nih.gov The synthesis of nanographenes, for example, can be achieved through the on-surface or solution-phase coupling of custom-designed molecular precursors, which are often halogenated. nih.gov
While specific examples detailing the use of this compound in the synthesis of complex PAH nanostructures are still emerging, the established methodologies for nanographene synthesis from halogenated precursors provide a clear pathway for its application. nih.govnih.govresearchgate.net The differential reactivity of the C-Cl and C-F bonds could also be exploited for sequential and site-selective functionalization, offering a higher degree of control in the construction of intricate nanostructures.
Role in the Development of Optoelectronic Materials with Tailored Properties
The performance of organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is intrinsically linked to the electronic properties of the constituent organic materials. The introduction of halogen atoms into the structure of PAHs is a well-established strategy to modulate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences their charge transport and light-emitting characteristics.
The presence of both chlorine and fluorine in this compound offers a unique opportunity to fine-tune these electronic properties. Fluorine, being the most electronegative element, generally lowers both the HOMO and LUMO energy levels, which can improve the stability and electron-injecting capabilities of the material. Chlorine has a similar, albeit less pronounced, effect. The strategic placement of these two different halogens on the acenaphthene core allows for precise control over the electronic landscape of the resulting materials.
Derivatives of this compound can be envisioned as components in various optoelectronic materials. They could be incorporated into larger conjugated systems to create novel emitters for OLEDs with specific colors and efficiencies. Furthermore, their electron-accepting nature could make them suitable for use as electron-transporting materials in OPVs or as hosts for phosphorescent emitters in OLEDs.
Intermediates in the Synthesis of Specialty Organic Compounds for Academic Investigations
Beyond its potential in materials science, this compound serves as a valuable intermediate for the synthesis of a wide range of specialty organic compounds for academic research. The presence of two different halogen atoms provides a platform for investigating various synthetic methodologies and reaction mechanisms.
For instance, the differential reactivity of the C-Cl and C-F bonds towards nucleophilic substitution or cross-coupling reactions can be explored to achieve selective functionalization. This allows for the synthesis of a library of disubstituted acenaphthene derivatives with diverse functionalities, which can then be used to study structure-property relationships or as ligands for catalysis.
The synthesis of sulfur-annelated nanographene molecules has been demonstrated through the thiolation of perchlorinated PAHs, highlighting the utility of halogenated precursors in accessing novel heteroatom-containing aromatic systems. researchgate.net Similar strategies could potentially be applied to this compound to generate new classes of functional organic molecules for fundamental scientific inquiry.
Future Directions and Emerging Research Avenues in Halogenated Acenaphthene Chemistry
Development of Novel and Sustainable Synthetic Routes for Highly Substituted Acenaphthenes
The synthesis of specifically substituted acenaphthenes, such as the 5,6-dihalo-substituted variant, is crucial for exploring their properties. Traditional methods often involve multi-step processes that may lack efficiency or generate significant waste. Future research is increasingly focused on developing more sustainable and versatile synthetic methodologies.
One promising approach involves the stepwise functionalization of readily available starting materials like 5,6-dibromoacenaphthene. acs.org Researchers have demonstrated that a sequential lithiation-substitution strategy can be employed to introduce different groups at the 5 and 6 positions. For instance, a phosphino (B1201336) group can be introduced first, followed by a selenoether, to create peri-substituted phosphino-selanyl acenaphthenes. acs.org This method offers a high degree of control over the final structure.
Another innovative and sustainable strategy is the use of visible-light-mediated reactions. nih.gov Photochemical methods can enable transformations under mild conditions, often with high functional group tolerance. For example, the cyclization of methyl (α-naphthyl) acrylates to yield substituted acenaphthenes has been achieved using visible light, offering a novel route for constructing the acenaphthene (B1664957) core at a late stage of a synthesis. nih.gov This approach minimizes the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.
The table below summarizes key aspects of emerging synthetic routes.
| Synthetic Strategy | Key Features | Starting Materials Example | Target Compound Example |
| Stepwise Functionalization | High control over substitution pattern; versatile for creating asymmetric products. | 5,6-Dibromoacenaphthene | 5-(Diisopropylphosphino)-6-(phenylselanyl)acenaphthene |
| Visible-Light-Mediated Cyclization | Sustainable (uses light energy); mild reaction conditions; high functional group tolerance. | Methyl (α-naphthyl) acrylates | Substituted acenaphthenes |
| Electrophilic Halogenation | Direct introduction of halogen atoms to the aromatic core. | 5-Fluoro-1,2-dihydroacenaphthylene | 5-Chloro-6-fluoro-1,2-dihydroacenaphthylene |
These advanced synthetic methods are critical for producing a diverse library of highly substituted acenaphthenes, including 5-Chloro-6-fluoroacenaphthene, which are essential for subsequent studies into their properties and applications.
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of halogenated acenaphthenes. Density Functional Theory (DFT) calculations, for example, have been used to elucidate the mechanistic details of reactions, such as the unusual intramolecular hydrogen transfer in the visible-light-mediated cyclization to form acenaphthenes. nih.gov
For a molecule like this compound, computational modeling can provide insights into:
Electron Distribution: The high electronegativity of fluorine and chlorine atoms significantly influences the electron density of the aromatic system. Modeling can map the molecular electrostatic potential, identifying electrophilic and nucleophilic sites and predicting the regioselectivity of further substitution reactions.
Reaction Mechanisms: Computational studies can model transition states and reaction pathways for various transformations, helping to optimize reaction conditions and design more efficient catalytic systems.
Material Properties: For applications in materials science, computational models can predict key properties such as electronic band gaps, charge transport characteristics, and excited-state behavior. This is particularly relevant for designing novel organic semiconductors or luminophores for devices like Organic Light Emitting Diodes (OLEDs). rsc.org
The predictive power of advanced computational modeling accelerates the discovery process, allowing researchers to screen potential candidate molecules for specific applications before undertaking time-consuming and resource-intensive laboratory synthesis.
Exploration of New Reactivity Modes and Catalytic Transformations Involving Halogenated Acenaphthenes
The presence of halogen atoms on the acenaphthene ring opens up a wide range of possibilities for further chemical transformations. Halogenated aromatic compounds are versatile building blocks in organic synthesis, serving as precursors for cross-coupling reactions, metallation, and the introduction of other functional groups. mt.com
Future research will likely focus on leveraging the unique reactivity of compounds like this compound in novel catalytic cycles. Visible-light photoredox catalysis is a rapidly expanding field that offers new ways to activate and functionalize halogenated compounds under mild conditions. mdpi.com For instance, catalytic systems can be designed for the selective C-H functionalization of the acenaphthene core or for cross-coupling reactions that are difficult to achieve with traditional methods.
Key areas of exploration include:
Asymmetric Catalysis: Developing chiral catalysts that can distinguish between the prochiral faces or positions of substituted acenaphthenes to synthesize enantiomerically pure compounds.
Dual-Catalysis Systems: Combining photoredox catalysis with other catalytic modes (e.g., transition metal catalysis or organocatalysis) to enable complex transformations in a single step.
Catalytic Halogenation: While traditional halogenation methods exist, new catalytic approaches aim for higher selectivity and milder conditions, using safer halogen sources like N-halosuccinimides in the presence of a photocatalyst. mt.commdpi.com
The table below outlines some catalytic transformations relevant to halogenated acenaphthenes.
| Transformation Type | Catalyst Type | Potential Application |
| Cross-Coupling (e.g., Suzuki, Sonogashira) | Palladium, Nickel, or Copper complexes | C-C and C-heteroatom bond formation to build complex molecules. |
| C-H Functionalization | Transition metal catalysts (e.g., Pd, Ru) | Direct modification of the acenaphthene backbone without pre-functionalization. |
| Asymmetric Halofunctionalization | Chiral Lewis acids or organocatalysts | Enantioselective synthesis of chiral halogenated compounds. nih.gov |
| Photocatalytic Reactions | Organic dyes or metal complexes (e.g., Ru, Ir) | Activation of C-Halogen or C-H bonds under visible light irradiation. mdpi.com |
Integration with Supramolecular Chemistry and Nanotechnology for Functional Materials
The specific electronic and structural features of halogenated acenaphthenes make them excellent candidates for the construction of functional materials through self-assembly and integration into nanostructures.
A key interaction that can be exploited is halogen bonding . This is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a lone pair-donating atom (a Lewis base). nih.govnih.gov The strength and directionality of halogen bonds are tunable, making them a powerful tool for crystal engineering and the design of supramolecular assemblies. nih.govcapes.gov.br In a molecule like this compound, both the chlorine and fluorine atoms could potentially participate in halogen bonding, guiding the self-assembly of molecules into well-defined architectures like liquid crystals or organic frameworks.
In the realm of nanotechnology, acenaphthene derivatives have already shown promise. For example, acenaphthene-triphenylamine based molecules have been studied as luminophores for OLEDs. rsc.org The halogen atoms in this compound can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the molecule, thereby optimizing its performance as an emitter or charge-transport material in such devices. The planarity and rigidity of the acenaphthene core are advantageous for achieving good charge mobility and high emission efficiency.
Emerging applications at the intersection of supramolecular chemistry and nanotechnology include:
Organic Electronics: Designing self-assembling organic semiconductors where halogen bonding helps to control the packing of molecules, enhancing charge transport.
Chemical Sensors: Creating materials where the binding of an analyte disrupts the supramolecular structure held together by halogen bonds, leading to a detectable change in an optical or electronic signal.
Smart Materials: Developing materials that respond to external stimuli (e.g., light, heat) by changing their supramolecular organization and, consequently, their properties. capes.gov.br
Q & A
Q. What mechanistic insights explain contradictory data on the photostability of this compound in environmental matrices?
- Methodological Answer : Conflicting photodegradation rates (e.g., half-life <24 hrs in sunlight vs. >72 hrs in shaded soil) may stem from matrix-dependent radical formation. Conduct controlled UV exposure experiments (λ=254–365 nm) with HPLC-MS to track degradation products. Compare results across matrices (aqueous vs. organic solvents) and quantify reactive oxygen species (ROS) using electron paramagnetic resonance (EPR). Address contradictions by standardizing light intensity and oxygen levels .
- Data Gap : Limited ecotoxicity data (e.g., LC₅₀ for aquatic organisms) necessitates OECD 201/202 testing .
Q. How can computational models predict the reactivity of this compound in cross-coupling reactions for polycyclic aromatic hydrocarbon (PAH) synthesis?
- Methodological Answer : Apply DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and identify reactive sites. Validate predictions via Suzuki-Miyaura coupling trials with Pd catalysts. Compare computed activation energies with experimental kinetic data (Arrhenius plots). Adjust ligand systems (e.g., SPhos vs. XPhos) to optimize regioselectivity .
Q. What strategies resolve discrepancies in reported bioaccumulation potential of halogenated acenaphthenes?
- Methodological Answer : Discrepancies arise from logP variability (measured: 3.8–4.2 vs. predicted: 4.5). Use shake-flask experiments to determine octanol-water partition coefficients (logP) under standardized pH (7.4). Compare with EPI Suite predictions. For bioaccumulation assays, employ radiolabeled -5-Chloro-6-fluoroacenaphthene in fish models (OECD 305) to measure BCF (bioconcentration factor) .
Methodological Framework for Addressing Research Gaps
- Literature Synthesis : Conduct systematic reviews using Boolean search strings (e.g., "(this compound) AND (synthesis OR degradation)") across SciFinder and PubMed. Prioritize peer-reviewed journals over patents .
- Experimental Design : For toxicity studies, follow OECD guidelines with positive/negative controls. Use ANOVA for statistical validation of replicates (n≥3) .
- Data Interpretation : Cross-reference spectral data with databases (NIST Chemistry WebBook) to mitigate misidentification risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
